molecular formula C22H18N4O4 B12451327 2-[(E)-{[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol

2-[(E)-{[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol

Cat. No.: B12451327
M. Wt: 402.4 g/mol
InChI Key: XXSTYGKOHKACHT-UHFFFAOYSA-N
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Description

2-[(E)-{[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol is a complex organic compound with a molecular formula of C20H17N3O3 It is characterized by the presence of a benzimidazole moiety, a phenyl group, and a nitrophenol structure

Preparation Methods

The synthesis of 2-[(E)-{[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(1H-benzimidazol-2-yl)aniline with 6-ethoxy-4-nitrosalicylaldehyde under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

2-[(E)-{[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The nitrophenol group can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions with alkyl halides to form ethers.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(E)-{[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound is studied for its potential antimicrobial and anticancer activities due to the presence of the benzimidazole moiety, which is known for its biological activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-[(E)-{[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol involves its interaction with specific molecular targets. In biological systems, the benzimidazole moiety can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

2-[(E)-{[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol can be compared with other benzimidazole derivatives, such as:

    2-[(E)-{[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol: Lacks the ethoxy and nitro groups, resulting in different chemical and biological properties.

    2-[(E)-{[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-4-nitrophenol: Similar structure but without the ethoxy group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

2-[[4-(1H-benzimidazol-2-yl)phenyl]iminomethyl]-6-ethoxy-4-nitrophenol

InChI

InChI=1S/C22H18N4O4/c1-2-30-20-12-17(26(28)29)11-15(21(20)27)13-23-16-9-7-14(8-10-16)22-24-18-5-3-4-6-19(18)25-22/h3-13,27H,2H2,1H3,(H,24,25)

InChI Key

XXSTYGKOHKACHT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)[N+](=O)[O-]

Origin of Product

United States

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